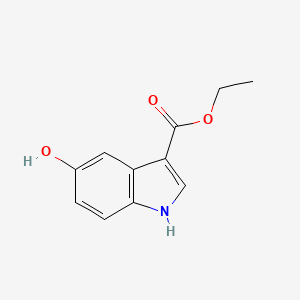

Ethyl 5-hydroxy-1H-indole-3-carboxylate

Overview

Description

Ethyl 5-hydroxy-2-methylindole-3-carboxylate is a chemical compound with the empirical formula C12H13NO3 . It has been used as a reactant for the preparation of potential anti-inflammatory and analgesic agents, histamine-3 receptor inverse agonists for the treatment of obesity, tubulin polymerization inhibitors, 4,7-dioxoindole-3-methyl prodrugs, and antagonists at M4 muscarinic receptors .

Synthesis Analysis

The synthesis of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives has been studied in several papers . The synthetic route and structures of newly designed compounds were obtained as described in the respective studies .Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-1H-indole-3-carboxylate has been analyzed using three-dimensional quantitative structure-activity relationship (3D QSAR) studies with comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) .Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-hydroxy-1H-indole-3-carboxylate have been studied . The major compound content was analyzed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-hydroxy-1H-indole-3-carboxylate have been analyzed . The compound has a melting point of 205-208 °C . The NMR spectrum of the compound has been recorded .Scientific Research Applications

Multicomponent Reactions (MCRs) in Medicinal Chemistry

Ethyl 5-hydroxy-1H-indole-3-carboxylate: plays a crucial role in MCRs, which are pivotal for synthesizing complex molecules in medicinal chemistry . These reactions are valued for their high yield, efficiency, and alignment with green chemistry principles. The compound serves as a precursor for various biologically active structures, including carbazole, triazole, and pyrazole derivatives, which are significant in the development of new pharmaceuticals.

Biological Activities and Pharmacological Potential

This compound exhibits a range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties . It’s particularly noted for its potential as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory conditions and certain types of cancer .

Synthesis of Bioactive Molecules

Researchers utilize Ethyl 5-hydroxy-1H-indole-3-carboxylate in the synthesis of bioactive molecules. It’s an active compound used in creating 2-phenylthiomethyl-indole derivatives, which have shown promise as inhibitors in various biological pathways .

Antiviral Research

In the field of antiviral research, derivatives of this compound have been evaluated for their efficacy against viruses like influenza . The compound’s structural flexibility allows for the creation of numerous analogs, which can be screened for potential antiviral drugs.

Anti-Inflammatory Applications

The compound’s derivatives have been studied for their anti-inflammatory effects, particularly in models of induced edema in animals . This research could lead to the development of new anti-inflammatory medications for clinical use.

Industrial Uses

Beyond its medicinal applications, Ethyl 5-hydroxy-1H-indole-3-carboxylate is also used industrially in the synthesis of compounds with potential applications in various fields, including the preparation of hypoxia-selective cytotoxicity agents in tumor treatments .

Future Directions

The future directions for the study of Ethyl 5-hydroxy-1H-indole-3-carboxylate could involve further optimization of the compound and its derivatives for potential therapeutic applications . The compound has shown potent anti-HBV activities, and further studies could explore its potential in the treatment of other diseases .

properties

IUPAC Name |

ethyl 5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDVGUDDOURIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705587 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

CAS RN |

24370-69-2 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

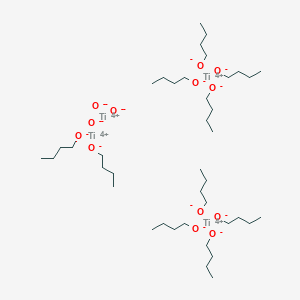

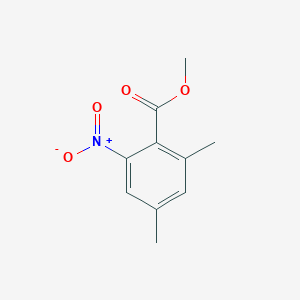

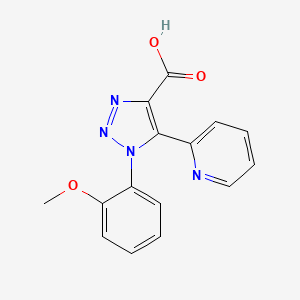

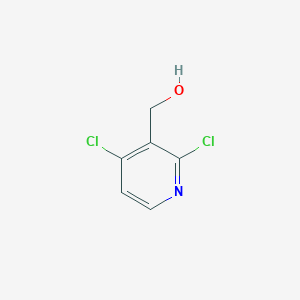

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

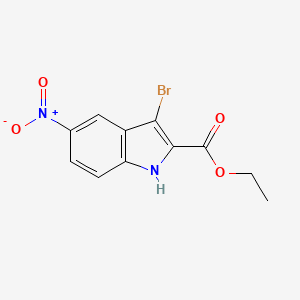

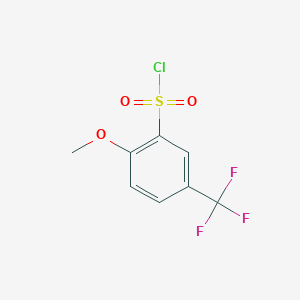

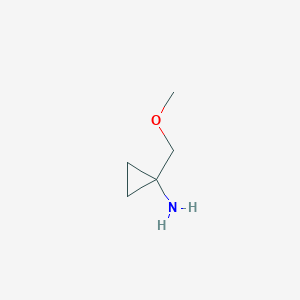

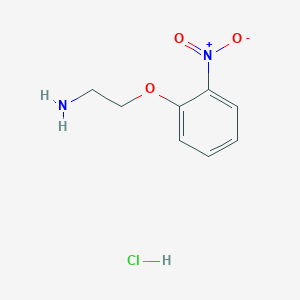

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding Ethyl 5-hydroxy-1H-indole-3-carboxylate?

A1: The research paper focuses on synthesizing and evaluating the in vitro anti-hepatitis B virus activity of a series of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives. While the abstract doesn't provide specific results, it suggests that the study aimed to identify promising candidates within this chemical class for further development as potential anti-HBV agents [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.